Di(113C)methyl sulfate
Overview
Description
Di(113C)methyl sulfate is a chemical compound with the molecular formula C2H6O4S. It is a derivative of dimethyl sulfate, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(113C)methyl sulfate can be synthesized through the esterification of isotopically labeled methanol (113C-methanol) with sulfuric acid. The reaction typically involves the following steps:
Esterification: 113C-methanol reacts with sulfuric acid to form methyl hydrogen sulfate.
Dehydration: The methyl hydrogen sulfate undergoes dehydration to produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Catalytic Dehydration: Using a composite acid catalyst, vaporized 113C-methanol is dehydrated to generate dimethyl ether gas.
Absorption and Reaction: The dimethyl ether gas reacts with a sulfur trioxide-rich solution to produce crude this compound.
Purification: The crude product is purified through reduced pressure distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Di(113C)methyl sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a methylating agent, transferring a methyl group to nucleophiles such as phenols, amines, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to produce methanol and sulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Phenols, amines, thiols.
Conditions: Typically, these reactions are carried out under basic conditions to facilitate the nucleophilic attack.
Major Products:
Methylated Derivatives: The primary products are methylated derivatives of the nucleophiles used in the reaction.
Scientific Research Applications
Di(113C)methyl sulfate has several applications in scientific research:
Isotopic Labeling: It is used in studies involving isotopic labeling to trace the pathways of carbon atoms in chemical reactions.
Methylation Studies: It serves as a methylating agent in organic synthesis, helping to study the effects of methylation on various compounds.
Pharmaceutical Research: It is used in the synthesis of isotopically labeled pharmaceuticals for metabolic studies and drug development.
Mechanism of Action
The primary mechanism of action of di(113C)methyl sulfate involves its role as a methylating agent. The compound transfers a methyl group to nucleophiles through an S_N2 reaction mechanism. The sulfur atom in this compound is highly electrophilic, facilitating the nucleophilic attack by the substrate. This results in the formation of a methylated product and the release of sulfuric acid .
Comparison with Similar Compounds
Dimethyl Sulfate: The non-isotopically labeled version of di(113C)methyl sulfate.
Diethyl Sulfate: Another alkylating agent with similar properties but different alkyl groups.
Methyl Triflate: A more reactive methylating agent used in organic synthesis.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving isotopic tracing. This allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Properties
IUPAC Name |
di(113C)methyl sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGXNSJCAHWJZ-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OS(=O)(=O)O[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286013-18-1 | |
Record name | 286013-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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